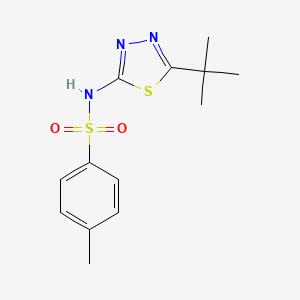
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first identified in the 1980s as part of a screening program for compounds that could activate the immune system. Since then, numerous studies have been conducted to investigate its mechanism of action, its biochemical and physiological effects, and its potential as a therapeutic agent.
Mécanisme D'action
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide's mechanism of action is not fully understood, but it is thought to be related to its ability to stimulate the immune system. It has been shown to activate macrophages and dendritic cells, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines then activate other immune cells, leading to an immune response against the tumor.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has been shown to have a number of biochemical and physiological effects. It has been found to increase vascular permeability, leading to the accumulation of immune cells and drugs in the tumor. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has been found to inhibit angiogenesis, or the growth of new blood vessels, which is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied, with numerous published studies available for reference. However, 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide also has some limitations. It has been found to have variable activity in different tumor models, and its mechanism of action is not fully understood. In addition, 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has poor solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a combination therapy with other anti-cancer agents. Finally, further research is needed to fully understand its mechanism of action and identify potential biomarkers that could be used to predict its activity in different tumor types.
Méthodes De Synthèse
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloronicotinic acid with 3-methoxyaniline and 4,6-dimethylpyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide molecule.
Applications De Recherche Scientifique
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has been the subject of numerous scientific studies due to its potential as an anti-cancer agent. It has been shown to have activity against a variety of tumor types, including lung, colon, breast, and prostate cancer. 2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylnicotinamide has been found to induce tumor necrosis and inhibit tumor growth, and it has been investigated as a potential adjunct to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2,5-dichloro-N-(3-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-8-12(14(17)18-9(2)13(8)16)15(20)19-10-5-4-6-11(7-10)21-3/h4-7H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHOWEJLDFODTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5744871.png)
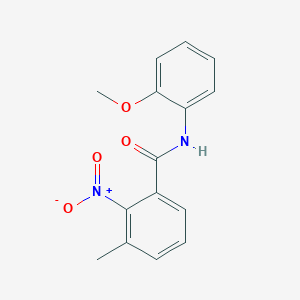
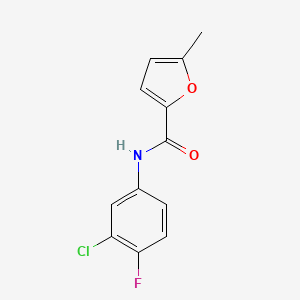
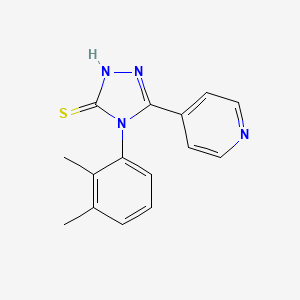
![5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid](/img/structure/B5744904.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B5744908.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5744914.png)
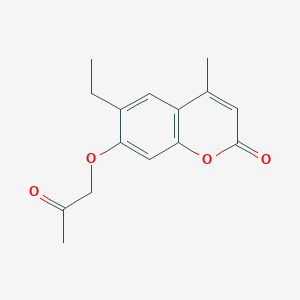
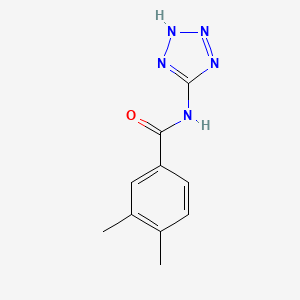
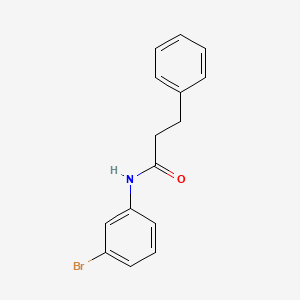
![1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5744938.png)
